molecular formula C9H22BF4P B12351715 Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-)

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-)

Cat. No.: B12351715
M. Wt: 248.05 g/mol
InChI Key: BRDLRXCAHKUWJS-UHFFFAOYSA-O
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Description

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C9H22BF4P. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) can be synthesized through the reaction of di-tert-butylphosphine with methyl iodide, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(tBu)2PH+CH3I(tBu)2PMeI(t-Bu)_2PH + CH_3I \rightarrow (t-Bu)_2PMeI (t−Bu)2​PH+CH3​I→(t−Bu)2​PMeI

(tBu)2PMeI+HBF4(tBu)2PMeBF4+HI(t-Bu)_2PMeI + HBF_4 \rightarrow (t-Bu)_2PMeBF_4 + HI (t−Bu)2​PMeI+HBF4​→(t−Bu)2​PMeBF4​+HI

Industrial Production Methods

In industrial settings, the production of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) involves large-scale reactions using high-purity reagents and controlled environments to ensure the quality and yield of the product. The process may include purification steps such as recrystallization and distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The molecular targets and pathways involved include the activation of electrophiles and nucleophiles, leading to the formation of desired products.

Comparison with Similar Compounds

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) can be compared with other similar compounds, such as:

The uniqueness of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

Molecular Formula

C9H22BF4P

Molecular Weight

248.05 g/mol

IUPAC Name

ditert-butyl(methyl)phosphane;hydron;tetrafluoroborate

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1

InChI Key

BRDLRXCAHKUWJS-UHFFFAOYSA-O

Canonical SMILES

[H+].[B-](F)(F)(F)F.CC(C)(C)P(C)C(C)(C)C

Origin of Product

United States

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